Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate is a synthetic organic compound characterized by its trifluoromethyl and nitropyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 5-methyl-3-nitropyrazole ring. This can be achieved through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves esterification, where the pyrazole derivative is reacted with ethyl 4,4,4-trifluorobutanoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl and nitropyrazole groups are known to enhance the biological activity of pharmaceutical compounds, potentially leading to new drugs with improved efficacy and selectivity.
Industry
Industrially, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties may contribute to the creation of more effective pesticides or herbicides.
Mechanism of Action
The mechanism by which Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluoroacetoacetate
Uniqueness
Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate is unique due to the presence of both trifluoromethyl and nitropyrazole groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in different applications.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O4/c1-3-20-9(17)5-7(10(11,12)13)15-6(2)4-8(14-15)16(18)19/h4,7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBKUDUJKVJIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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